molecular formula C22H23N3O4 B2445575 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 877640-96-5

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B2445575
CAS No.: 877640-96-5
M. Wt: 393.443
InChI Key: KXGIBKCZLHYIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. The compound functions by competitively binding to the ATP-binding site of the ALK kinase domain, thereby suppressing its catalytic activity and subsequent downstream signaling through pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK, which are critical for cell proliferation and survival. This molecule was specifically developed and disclosed in patent literature as a key compound for targeting ALK-driven malignancies, such as anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC), particularly in models harboring the NPM-ALK fusion or other oncogenic ALK alterations. Its research value is underscored by its utility in investigating the mechanisms of ALK-positive tumorigenesis, evaluating resistance mechanisms to ALK-targeted therapies, and serving as a pharmacological tool for preclinical proof-of-concept studies. The structural design of this carboxamide derivative aims to optimize kinase selectivity and potency, making it a valuable asset for researchers dissecting ALK signaling networks and exploring novel therapeutic strategies for ALK-associated cancers. Source

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-21-12-16(14-25(21)17-7-8-19-20(13-17)29-11-10-28-19)23-22(27)24-9-3-5-15-4-1-2-6-18(15)24/h1-2,4,6-8,13,16H,3,5,9-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGIBKCZLHYIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety linked to a quinoline scaffold. This unique combination contributes to its biological activity. The molecular formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, with a molecular weight of approximately 320.38 g/mol.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to the dihydrobenzo[b][1,4]dioxin and quinoline structures. For instance:

  • In vitro studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study reported an IC50 value of 0.082 μM for a related compound in inhibiting PARP1, suggesting potent anticancer activity .

Antimicrobial Properties

Compounds containing the dihydrobenzo[b][1,4]dioxin structure have exhibited antimicrobial properties against various pathogens:

  • A series of derivatives were evaluated for their antibacterial effects, showing significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .

Neuroprotective Effects

Research has indicated that certain derivatives may possess neuroprotective properties:

  • A study highlighted that some compounds could act as alpha(2)-adrenoceptor antagonists, which are beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's . This suggests potential therapeutic applications in neuroprotection.

Case Study 1: Anticancer Efficacy

In a recent study involving the synthesis of related compounds, researchers found that specific modifications to the dihydrobenzo structure significantly enhanced anticancer activity. The lead compound demonstrated strong inhibition of tumor growth in xenograft models, indicating its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of derivatives against Staphylococcus aureus and Escherichia coli. Compounds were tested for minimum inhibitory concentrations (MIC), revealing promising results with MIC values ranging from 5 to 20 µg/mL . This underscores the importance of structural variations in enhancing antimicrobial potency.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many derivatives induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Compounds may interfere with cell cycle progression at various checkpoints.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability to disrupt bacterial membranes.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 / MIC ValueReference
Anticancer(Z)-2-(4-hydroxybenzylidene)0.082 µM
AntimicrobialVarious Derivatives5 - 20 µg/mL
NeuroprotectiveAlpha(2)-adrenoceptor antagonistsN/A

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how are intermediates stabilized during multi-step synthesis?

  • Methodological Answer : A common approach involves coupling pyrrolidinone and dihydroquinoline carboxamide precursors via amidation or nucleophilic substitution. For example, ultrasound-assisted reactions with Yb(OTf)₃ as a catalyst can enhance reaction efficiency and reduce side products, as demonstrated in similar heterocyclic syntheses . Stabilization of intermediates (e.g., 5-oxopyrrolidin-3-yl derivatives) often requires inert atmospheres, low-temperature conditions, or protecting groups for reactive amines or carbonyls .

Q. How is the structural integrity of this compound validated in academic settings?

  • Methodological Answer : Comprehensive characterization employs:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing dihydrobenzo[d]ioxin and pyrrolidinone moieties .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks and fragmentation patterns validate the molecular weight and functional groups .
  • Elemental Analysis : Matches experimental and calculated C/H/N ratios to confirm purity (>95%) .

Q. What analytical techniques are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC or UPLC under stressed conditions (e.g., 40–80°C, pH 1–13) identify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while FT-IR monitors functional group integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or conformational flexibility. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves coupling networks and long-range correlations, especially for overlapping dihydroquinoline signals .
  • Computational Predictions : Tools like ACD/Labs Percepta or Gaussian simulations predict NMR chemical shifts and compare them with experimental data .

Q. What catalytic systems or reaction engineering approaches improve yield in large-scale synthesis?

  • Methodological Answer : Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) optimizes heterocyclic ring formation . Flow chemistry systems enhance reproducibility and scalability, while Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading) .

Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., enzymes) using docking software like AutoDock Vina .

Q. What strategies mitigate byproduct formation during the synthesis of dihydrobenzo[d]ioxin-containing analogs?

  • Methodological Answer :

  • Regioselective Protection : Temporary silyl ether or Boc groups prevent undesired side reactions at oxygen-rich sites .
  • Byproduct Trapping : Scavengers like molecular sieves or polymer-supported reagents absorb reactive intermediates (e.g., water in condensation reactions) .

Methodological Notes

  • Key References : Synthesis protocols from and , computational tools from , and catalytic methods from were prioritized for methodological rigor.
  • Contradictions : No direct contradictions were found; variations in synthetic approaches reflect context-dependent optimization (e.g., ultrasound vs. thermal activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.